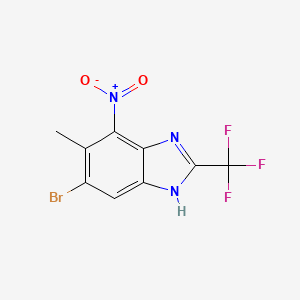
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are carefully controlled to ensure high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions may involve reagents like hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like hexane and water, and catalysts such as palladium . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
4-Bromo-2-nitro-6-(trifluoromethyl)aniline: Used in the synthesis of inhibitors for hepatitis C virus.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4: Another compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
89427-24-7 |
|---|---|
Molecular Formula |
C9H5BrF3N3O2 |
Molecular Weight |
324.05 g/mol |
IUPAC Name |
6-bromo-5-methyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5BrF3N3O2/c1-3-4(10)2-5-6(7(3)16(17)18)15-8(14-5)9(11,12)13/h2H,1H3,(H,14,15) |
InChI Key |
YUYRQXBFESASPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


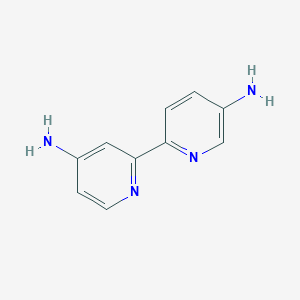
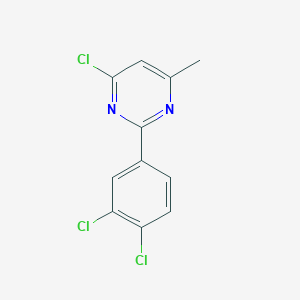
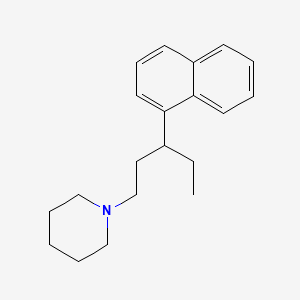
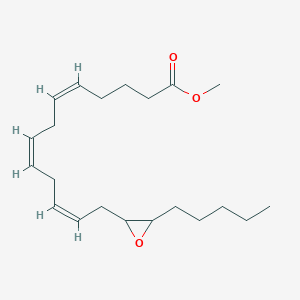


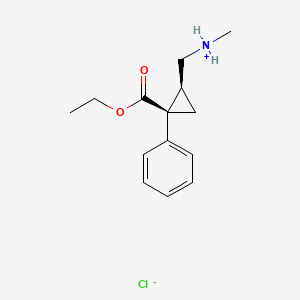
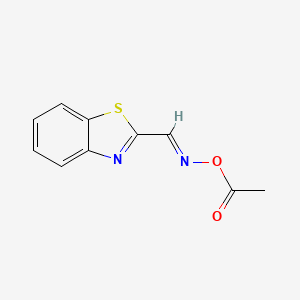
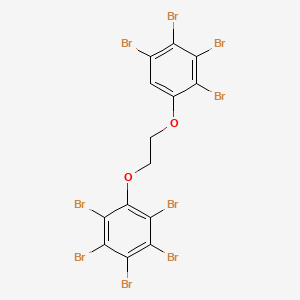
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
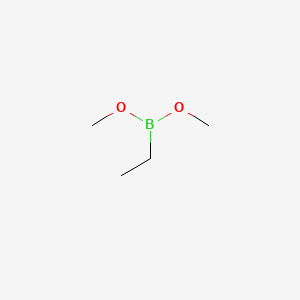
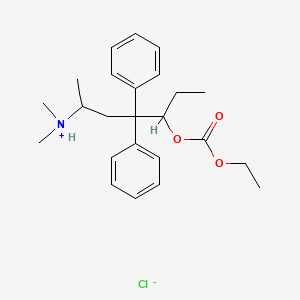
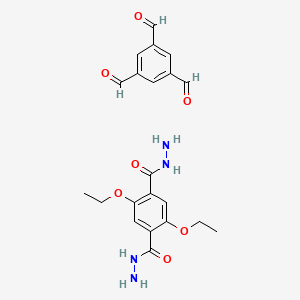
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
